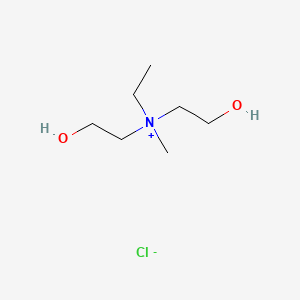

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride

Description

Properties

CAS No. |

63982-26-3 |

|---|---|

Molecular Formula |

C7H18ClNO2 |

Molecular Weight |

183.67 g/mol |

IUPAC Name |

ethyl-bis(2-hydroxyethyl)-methylazanium;chloride |

InChI |

InChI=1S/C7H18NO2.ClH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MBPYQQZYQVFLFS-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CCO)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Tertiary Amines with 2-Chloroethanol Derivatives

One common route to quaternary ammonium chlorides bearing hydroxyethyl substituents involves the reaction of tertiary amines with 2-chloroethanol or related halohydrins. For example, the preparation of (2-hydroxyethyl) trimethylammonium chloride is achieved by treating trimethylamine with 2-chloroethanol:

$$

\text{(CH}3)3\text{N} + \text{ClCH}2\text{CH}2\text{OH} \rightarrow [(\text{CH}3)3\text{NCH}2\text{CH}2\text{OH}]^+ \text{Cl}^-

$$

This reaction proceeds via nucleophilic substitution of the chlorine by the tertiary amine nitrogen, forming the quaternary ammonium salt with a hydroxyethyl group.

By analogy, this compound can be synthesized by reacting ethylbis(2-hydroxyethyl)methylamine (a tertiary amine with two hydroxyethyl substituents and one ethyl and one methyl substituent) with a suitable chlorinating agent such as methyl chloride or 2-chloroethanol, leading to quaternization.

Stepwise Quaternization and Hydroxyalkylation

The synthesis often involves stepwise alkylation/hydroxyalkylation of amines:

Step 1: Preparation of the tertiary amine precursor, ethylbis(2-hydroxyethyl)methylamine, by reacting methylamine or dimethylamine with ethylene oxide or 2-chloroethanol under controlled conditions.

Step 2: Quaternization of the tertiary amine with an alkyl halide such as methyl chloride or ethyl chloride to form the quaternary ammonium chloride salt.

This method ensures control over substitution patterns and purity of the final quaternary ammonium compound.

Heterogeneous Reaction Using 3-Chloro-2-hydroxypropyl Trimethylammonium Chloride

A related preparation method described in patent CN101613420B involves a heterogeneous reaction where chitosan is reacted with 3-chloro-2-hydroxypropyl-trimethylammonium chloride to obtain quaternary ammonium derivatives. Although this method targets chitosan derivatives, the reaction conditions—such as temperatures of 75-90 °C, reaction times of 8-15 hours, and the use of acid solvents—illustrate typical quaternization reaction parameters applicable to similar quaternary ammonium salt syntheses.

Continuous Synthesis Using Ethylene Oxide and Trimethylamine Hydrochloride

Another industrially relevant method for producing (2-hydroxyethyl) trimethylammonium chloride involves continuous reaction of trimethylamine hydrochloride with ethylene oxide under stirring and controlled residence time (1-1.5 hours), followed by stripping and concentration steps to isolate the product. This approach can be adapted for the synthesis of this compound by replacing trimethylamine with the corresponding tertiary amine precursor.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Reaction temperature | 75 °C – 120 °C | Lower temperatures (~75-90 °C) for quaternization; higher for deacetylation or alkylation |

| Reaction time | 8 – 15 hours | Sufficient for complete quaternization |

| Pressure | Atmospheric to 0.4 MPa | Some processes use slight pressure for enhanced reaction kinetics |

| Solvents | Water, acid solutions (1-2% acetic acid, phosphoric acid), acetone, ethanol | Acidic media help dissolve precursors; organic solvents used for precipitation |

| Molar ratios (amine:alkyl halide) | 1:3 to 1:7 | Controlled addition of alkyl halide improves yield and purity |

Purification and Refinement

Post-reaction, the quaternary ammonium chloride is typically purified by:

- Vacuum distillation to remove solvents and unreacted materials.

- Precipitation using organic solvents such as absolute ethanol or acetone.

- Filtration and drying under vacuum at moderate temperatures (~55 °C).

- Repeated washing to achieve high purity (above 90%).

These steps ensure the final product is a water-soluble, light yellow to white powder with high purity and yield (up to 90.5% yield and 91.5% purity reported).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various quaternary ammonium salts, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Studies :

- This compound is utilized in biochemical assays, particularly in studies involving cell membranes due to its ability to enhance electrical conductivity across cellular structures. It is also used in choline release assays and as an endogenous agonist of sigma-1 receptors, which are crucial in neurobiology research .

- Enzyme Activity Inhibition :

- Electrochemical Impedance Spectroscopy :

- Thermal Properties :

Industrial Applications

- Hydraulic Fracturing :

- Agricultural Additives :

- Corrosion Inhibition :

- Cosmetics and Personal Care Products :

- Textile Industry :

Case Studies

-

Hydraulic Fracturing Efficiency :

A study demonstrated that incorporating this compound into hydraulic fracturing fluids improved fluid stability and reduced viscosity changes during acid spending processes. This resulted in enhanced efficiency during oil extraction operations . -

Animal Feed Trials :

Research conducted on poultry showed that diets supplemented with this compound resulted in significant weight gain compared to control groups. This suggests its potential as a growth promoter in livestock management .

Mechanism of Action

The mechanism of action of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride primarily involves its surfactant properties. The compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane disruption and increased permeability.

Comparison with Similar Compounds

Structural Analogs and Molecular Characteristics

The table below summarizes key structural analogs and their properties:

Key Observations:

- Alkyl Chain Length : Longer chains (e.g., erucyl, C22) enhance hydrophobicity, improving thermal stability and surfactant efficiency in high-temperature oilfield applications . Shorter chains (e.g., ethyl, C2) may lack sufficient hydrophobicity for such uses.

- Ethoxylation : Cocoalkyl derivatives with ethoxylation (e.g., PEG-2 variants) exhibit enhanced water solubility and mildness, making them suitable for shampoos and conditioners .

Physicochemical Properties

Solubility:

- Dodecyl variant : Partially soluble in water, forms micelles in polar solvents .

- Erucyl variant : Requires organic solvents (e.g., toluene) for dissolution but stabilizes emulsions in acidic environments .

- Cocoalkyl variant : Highly water-soluble due to ethoxylation; forms clear solutions at low concentrations .

Thermal Stability:

- Erucyl derivatives retain viscosity up to 150°C, critical for oilfield matrix acidizing .

- Dodecyl and cocoalkyl analogs degrade above 100°C, limiting high-temperature applications .

Oilfield Chemistry:

- Erucyl bis(2-hydroxyethyl)methyl ammonium chloride is a key component in viscoelastic surfactant fluids, enabling efficient acid diversion in carbonate reservoirs. Its elongated alkyl chain prevents precipitation in high-salinity environments .

- Dodecyl analogs are less effective in high-temperature wells but serve as corrosion inhibitors in mild conditions .

Personal Care:

Biological Activity

Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride, commonly referred to as a quaternary ammonium compound (QAC), is recognized for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological activity, including mechanisms of action, efficacy against various microorganisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₈ClNO₂ and features a quaternary ammonium structure that contributes to its biological efficacy. Its hydrophilic and lipophilic properties allow it to interact with biological membranes, which is crucial for its antimicrobial activity.

Quaternary ammonium compounds like this compound exert their biological effects primarily through:

- Disruption of Cell Membranes : The cationic nature of QACs allows them to bind to negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis.

- Inhibition of Metabolic Processes : QACs can interfere with metabolic pathways by binding to cellular proteins and enzymes, disrupting essential functions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:

| Microorganism | Efficacy | Reference |

|---|---|---|

| Staphylococcus aureus | High activity | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Variable activity | |

| Candida albicans | Effective antifungal activity |

Research indicates that the presence of additional hydroxyethyl groups enhances the compound's solubility and interaction with microbial membranes, thereby increasing its antibacterial potency against Gram-positive bacteria like S. aureus while maintaining efficacy against some Gram-negative strains .

Case Studies

- Antibacterial Efficacy Study : A study conducted by Liu et al. evaluated various QACs, including this compound. The study found that modifications in the alkyl chain length significantly influenced antibacterial activity, with optimal lengths yielding the highest efficacy against S. aureus and E. coli .

- Biodegradability Assessment : Research on the biodegradability of (2-hydroxyethyl)ammonium compounds highlighted that this compound exhibits high biodegradability rates (up to 95%), making it an environmentally friendly alternative to traditional biocides .

- Safety Profile Evaluation : Toxicological assessments have shown that while QACs can exhibit cytotoxicity at high concentrations, this compound demonstrates relatively low toxicity towards human cells compared to other QACs, making it suitable for use in consumer products .

Q & A

Q. How can researchers optimize the synthesis of Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride using factorial experimental design?

To optimize synthesis, factorial design is recommended to systematically evaluate variables such as solvent polarity (e.g., water vs. ethanol), temperature (20–80°C), and reaction time. By varying these factors in controlled combinations, researchers can identify interactions between variables and determine optimal conditions for yield and purity. For example, a 2^k factorial design (where k = number of variables) allows efficient exploration of parameter space while minimizing experimental runs. Post-optimization, validation via techniques like NMR or HPLC ensures reproducibility .

Basic Research Question

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of ethyl, hydroxyethyl, and methyl groups, with peak assignments cross-referenced against PubChem data for analogous quaternary ammonium salts .

- HPLC-MS : To assess purity and detect byproducts, using reverse-phase columns with ion-pairing agents (e.g., trifluoroacetic acid) to improve retention of ionic species.

- FT-IR : To validate hydroxyl and ammonium functional groups via O-H stretching (3200–3600 cm⁻¹) and N⁺-H vibrations (2800–3000 cm⁻¹).

Method validation should follow ICH guidelines, including linearity, precision, and limit of detection studies .

Basic Research Question

Q. What methodological approaches are recommended for assessing the pH-dependent stability of this compound?

Stability studies should employ accelerated degradation tests under varying pH (e.g., 2–12) and temperatures (25–40°C). Samples are analyzed periodically via:

- Potentiometric titration : To monitor changes in ionic strength and counterion interactions.

- UV-Vis spectroscopy : For detecting hydrolysis products or chromophore formation.

- Long-term storage trials : Under controlled humidity and light, with data modeled using Arrhenius equations to predict shelf life. Stability-indicating methods must be validated to distinguish degradation products from the parent compound .

Advanced Research Question

Q. How can molecular dynamics (MD) simulations elucidate the solvation behavior and ionic interactions of this compound in aqueous solutions?

MD simulations can model the compound’s solvation shell, hydrogen-bonding networks, and ion-pairing dynamics with chloride counterions. Key steps include:

Force field parameterization : Using quantum mechanical calculations (e.g., DFT) to derive charges and bond parameters.

Simulation setup : Aqueous systems at varying concentrations (0.1–1.0 M) and temperatures, with periodic boundary conditions.

Analysis : Radial distribution functions (RDFs) to quantify water interactions with hydroxyethyl groups and chloride ions.

Experimental validation via dielectric spectroscopy or neutron scattering can resolve discrepancies between simulation and empirical data .

Advanced Research Question

Q. What strategies resolve contradictions between theoretical predictions and experimental observations of the compound’s reactivity in nucleophilic environments?

Contradictions often arise from unaccounted variables (e.g., solvent effects, trace catalysts). A phased approach is recommended:

Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, HPLC-grade solvents).

Computational modeling : Use DFT to compare reaction pathways and activation energies, identifying intermediates not detected experimentally.

In situ monitoring : Techniques like stopped-flow spectroscopy or Raman microscopy to capture transient species.

Theoretical frameworks (e.g., Marcus theory for electron transfer) should guide mechanistic interpretations .

Advanced Research Question

Q. How can multi-phase studies integrate in vitro and in silico approaches to investigate the compound’s role in membrane interactions?

A hybrid methodology is critical:

- In vitro : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces, measuring surface pressure-area isotherms to assess lipid interaction thermodynamics.

- In silico : Coarse-grained MD simulations (e.g., Martini force field) to model insertion into lipid bilayers, focusing on headgroup hydration and chloride ion distribution.

- Validation : Compare simulated membrane curvature effects with experimental data from cryo-EM or AFM. This integration addresses limitations of single-method studies .

Advanced Research Question

Q. What experimental designs mitigate challenges in quantifying the compound’s heterogeneous catalysis activity?

To address kinetic complexity:

- Flow reactor systems : Enable precise control of residence time and mixing efficiency, reducing mass transfer limitations.

- Operando spectroscopy : Combine reaction monitoring (e.g., IR, UV-Vis) with catalytic testing to correlate activity with surface intermediates.

- Statistical design : Response surface methodology (RSM) optimizes catalyst loading and substrate ratios, with ANOVA identifying significant factors.

Contradictions between batch and flow results may arise from diffusion gradients, requiring microkinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.